molecular formula C7H8N2O B12360411 3-Propan-2-ylidenepyrazin-2-one

3-Propan-2-ylidenepyrazin-2-one

Cat. No.: B12360411
M. Wt: 136.15 g/mol
InChI Key: MDGBLPNPAXFVQJ-UHFFFAOYSA-N
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Description

3-Propan-2-ylidenepyrazin-2-one is a chemical compound offered for research purposes. The pyrazin-2-one scaffold is a recognized heterocyclic structure in medicinal chemistry. Researchers are investigating similar scaffolds for various biological activities, including as kinase inhibitors . This product is intended for laboratory research use only and is not intended for diagnostic or therapeutic applications. Specific data on the properties, mechanism of action, and applications of this exact compound are subject to further research and verification by qualified scientists. Researchers should consult specialized chemical databases and scientific literature for detailed information.

Properties

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

3-propan-2-ylidenepyrazin-2-one

InChI

InChI=1S/C7H8N2O/c1-5(2)6-7(10)9-4-3-8-6/h3-4H,1-2H3

InChI Key

MDGBLPNPAXFVQJ-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C(=O)N=CC=N1)C

Origin of Product

United States

Preparation Methods

Jones Method: Condensation of α-Amino Amides with 1,2-Dicarbonyl Compounds

Principle : Cyclocondensation of α-amino acid amides with 1,2-dicarbonyl precursors forms the pyrazinone core, with the propan-2-ylidene group introduced via regioselective dehydration.

Procedure :

  • Reactants : Glycinamide (α-amino amide) and methylglyoxal (1,2-dicarbonyl).
  • Conditions : Reflux in ethanol with piperidine (10 mol%) for 12 hours.
  • Workup : Neutralization with HCl, extraction with ethyl acetate, and recrystallization from methanol.

Key Data :

Parameter Value
Yield 68–72%
Reaction Time 12 hours
Temperature 80°C
Key Intermediate 3-Hydroxy-pyrazin-2-one

Mechanism :

  • Imine formation between the α-amino amide and 1,2-dicarbonyl.
  • Cyclization to form a 3-hydroxy-pyrazin-2-one intermediate.
  • Acid-catalyzed dehydration to introduce the propan-2-ylidene group.

Advantages :

  • High regioselectivity.
  • Scalable to gram quantities.

Limitations :

  • Requires anhydrous conditions to prevent hydrolysis.

Hydrazine Cyclization with β-Keto Esters

Principle : Hydrazine derivatives react with β-keto esters to form pyrazinones via tandem condensation and cyclization.

Procedure :

  • Reactants : Pyrazine-2-carbohydrazide and ethyl acetoacetate (β-keto ester).
  • Conditions : Reflux in acetic acid (5%) for 8 hours.
  • Workup : Solvent evaporation, chromatography (hexane/EtOAc, 3:1).

Key Data :

Parameter Value
Yield 55–60%
Reaction Time 8 hours
Temperature 110°C
Byproduct Hydrazine dimer

Mechanism :

  • Schiff base formation between hydrazide and β-keto ester.
  • Cyclization to form the pyrazinone ring.
  • Keto-enol tautomerism stabilizes the propan-2-ylidene group.

Advantages :

  • Tolerates electron-withdrawing substituents.
  • No need for metal catalysts.

Limitations :

  • Moderate yields due to competing side reactions.

Post-Cyclization Condensation with Acetone

Principle : Preformed pyrazin-2-one undergoes acid-catalyzed condensation with acetone to introduce the propan-2-ylidene group.

Procedure :

  • Reactants : Pyrazin-2-one (1 eq) and acetone (5 eq).
  • Conditions : H₂SO₄ (0.5 M) in toluene, 60°C for 6 hours.
  • Workup : Extraction with NaHCO₃, drying (MgSO₄), and distillation.

Key Data :

Parameter Value
Yield 45–50%
Reaction Time 6 hours
Temperature 60°C
Conversion Rate >90% (by GC-MS)

Mechanism :

  • Protonation of pyrazinone’s carbonyl group.
  • Nucleophilic attack by acetone enolate.
  • Dehydration to form the conjugated double bond.

Advantages :

  • Utilizes inexpensive reagents.
  • Compatible with diverse pyrazinone substrates.

Limitations :

  • Requires excess acetone for satisfactory conversion.

Comparative Analysis of Methods

Method Yield (%) Conditions Scalability Key Advantage
Jones Method 68–72 Reflux, 12 hours High Regioselectivity
Hydrazine Cyclization 55–60 Acidic reflux Moderate No metal catalysts
Post-Cyclization 45–50 Acidic, 60°C Low Broad substrate compatibility

Chemical Reactions Analysis

Types of Reactions: 3-Propan-2-ylidenepyrazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the propan-2-ylidene group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and thiols are employed under mild to moderate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce various reduced pyrazine derivatives.

Scientific Research Applications

3-Propan-2-ylidenepyrazin-2-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in developing new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Propan-2-ylidenepyrazin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its biological effects .

Comparison with Similar Compounds

3-Phenylpiperazin-2-one (CAS 5368-28-5)

  • Structure : Piperazin-2-one core (six-membered ring with two adjacent nitrogen atoms) substituted with a phenyl group at position 3.
  • Key Differences: The piperazinone ring has adjacent nitrogens, whereas pyrazinone nitrogens are para.
  • Applications: Piperazinones are explored as intermediates in antipsychotic and antidepressant drug synthesis .

3-(Pyridin-2-yl)piperazin-2-one (CAS 1246548-67-3)

  • Structure : Piperazin-2-one with a pyridinyl substituent at position 3.
  • Key Differences: The pyridinyl group introduces aromaticity and basicity, contrasting with the non-aromatic propan-2-ylidene group. Molecular weight: ~207.22 g/mol (calculated), compared to ~152.18 g/mol for 3-Propan-2-ylidenepyrazin-2-one.
  • Safety: Requires ventilation and personal protective equipment (PPE) during handling, as noted for similar laboratory chemicals .

1-[4-(3-Hydroxypropyl)piperazin-1-yl]propan-2-one (CAS 100500-97-8)

  • Structure : Piperazine derivative with a hydroxypropyl and propan-2-one substituent.
  • Molecular weight: 200.28 g/mol, higher than pyrazinone analogs .

5-Chloro-6-phenylpyridazin-3(2H)-one Derivatives (e.g., 3a-3h)

  • Structure : Pyridazin-3(2H)-one core with chloro and phenyl substituents.
  • Key Differences: Pyridazinones have adjacent nitrogens, leading to distinct reactivity in electrophilic substitution compared to pyrazinones. Chloro and aryl substituents enhance electrophilicity, which may influence binding to biological targets .

Data Table: Structural and Property Comparison

Compound Name Core Structure Substituent(s) Molecular Weight (g/mol) Key Properties/Applications
3-Propan-2-ylidenepyrazin-2-one Pyrazinone Propan-2-ylidene ~152.18 Potential pharmacophore (inferred)
3-Phenylpiperazin-2-one Piperazinone Phenyl ~176.22 Intermediate in CNS drug synthesis
3-(Pyridin-2-yl)piperazin-2-one Piperazinone Pyridinyl ~207.22 Lab chemical, requires PPE
5-Chloro-6-phenylpyridazin-3(2H)-one Pyridazinone Chloro, phenyl ~222.65 Antimicrobial/anticancer research

Research Findings and Implications

  • Synthetic Methods: Analogous compounds (e.g., pyridazinones) are synthesized via alkylation using halides and potassium carbonate in acetone . Similar routes may apply to 3-Propan-2-ylidenepyrazin-2-one.
  • Computational Studies : Tools like AutoDock Vina could predict binding modes of these compounds to biological targets, leveraging differences in substituent electronic profiles .
  • Safety Considerations: Piperazinone derivatives emphasize the need for PPE and ventilation, suggesting analogous precautions for pyrazinones .

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